molecular formula C22H23N3O6 B3993193 N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide

N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide

Cat. No.: B3993193
M. Wt: 425.4 g/mol
InChI Key: CYRJRORWILRHNR-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both phenolic and quinoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic and quinoline moieties can be oxidized under suitable conditions.

    Reduction: The nitro group in the quinoline ring can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenolic and quinoline moieties.

    Reduction: Amino derivatives of the quinoline ring.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound’s phenolic and quinoline moieties allow it to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide is unique due to the combination of phenolic and quinoline moieties in a single molecule. This structural feature enhances its chemical reactivity and broadens its range of biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(3-ethoxy-4-hydroxyphenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-3-6-19(27)24-20(13-8-9-17(26)18(11-13)31-4-2)15-12-16(25(29)30)14-7-5-10-23-21(14)22(15)28/h5,7-12,20,26,28H,3-4,6H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRJRORWILRHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC(=C(C=C1)O)OCC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
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N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
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N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
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N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
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N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
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N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide

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